molecular formula C16H19BrN2O2S B584622 2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate CAS No. 147046-40-0

2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B584622
CAS No.: 147046-40-0
M. Wt: 383.304
InChI Key: PEJNKOOYPVMGQO-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a phenyl group at the 2nd position of the thiazole ring, along with a diethylaminoethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate typically involves the reaction of 5-bromo-2-phenylthiazole-4-carboxylic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-thiazolecarboxylic acid
  • 5-Bromo-2-phenylthiazole-4-carboxylic acid
  • 2-(Diethylamino)ethyl 4-thiazolecarboxylate

Uniqueness

2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

147046-40-0

Molecular Formula

C16H19BrN2O2S

Molecular Weight

383.304

IUPAC Name

2-(diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H19BrN2O2S/c1-3-19(4-2)10-11-21-16(20)13-14(17)22-15(18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

PEJNKOOYPVMGQO-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)Br

Synonyms

4-Thiazolecarboxylicacid,5-bromo-2-phenyl-,2-(diethylamino)ethylester(9CI)

Origin of Product

United States

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